Kitol

Übersicht

Beschreibung

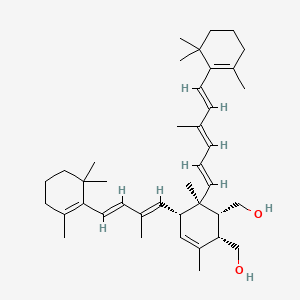

Kitol is a crystalline alcohol with the molecular formula C40H60O2 . It is known for its capability to yield vitamin A and is often isolated from whale liver oil . This compound has been studied for its unique chemical structure, which includes double bonds and hydroxyl groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kitol can be synthesized through the hydrogenation of this compound concentrate. The hydrogenation process involves the use of a platinum oxide catalyst and proceeds rapidly during the initial stages, slowing down towards the end . The synthetic route involves the hydrogenation of this compound concentrate having an absorption maximum at 290 nm in isopropanol .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as whale liver oil. The process includes molecular distillation to purify the compound, ensuring the retention of its chemical structure .

Analyse Chemischer Reaktionen

Types of Reactions: Kitol undergoes several types of chemical reactions, including:

Hydrogenation: this compound can be hydrogenated using a platinum oxide catalyst.

Diels-Alder Reaction: this compound can participate in Diels-Alder reactions, forming various products.

Thermal Decomposition: this compound decomposes thermally to form vitamin A.

Common Reagents and Conditions:

Hydrogenation: Platinum oxide catalyst, isopropanol as solvent.

Diels-Alder Reaction: Methyl trans-β-formylcrotonate and retinol acetate.

Thermal Decomposition: High temperatures.

Major Products Formed:

Hydrogenation: Reduced this compound with fewer double bonds.

Diels-Alder Reaction: Perhydro-cis-γ-lactone.

Thermal Decomposition: Vitamin A.

Wissenschaftliche Forschungsanwendungen

Kitol is a substance related to vitamin A that was initially derived from whale liver oil . It has a molecular formula of , featuring two hydroxyl radicals and eight double bonds .

Scientific Research Applications

This compound's primary application in scientific research revolves around its thermal decomposition to produce vitamin A . The study of this process has been used to understand this compound's structure .

Key Research Areas:

- Vitamin A Production: this compound produces vitamin A when it undergoes pyrolysis during molecular distillation. Quantitative experiments have shown that one mole of this compound can produce approximately one mole of vitamin A .

- Thermal Decomposition Studies: Researchers have examined how heating this compound under different conditions affects its decomposition and vitamin A production. For example, this compound dissolved in corn oil and heated in a sealed tube at 220°C showed the formation of vitamin A .

- Molecular Distillation: Studies have been conducted to observe the behavior of this compound during molecular distillation. These experiments revealed that this compound could be distilled without significant decomposition under high vacuum conditions .

Case Studies and Findings:

- Embree and Shantz (1943): Isolated this compound from whale liver oil and confirmed that it produces vitamin A through pyrolysis .

- Baxter et al.: Isolated this compound in crystalline form and conducted pyrolysis experiments, yielding less than one mole of vitamin A from one mole of this compound .

- Ishikawa, Omote, Kijima, and Okuda: Observed that this compound partly decomposes to produce vitamin A during the analytical distillation of unsaponifiable matter in whale liver oil . They also found that heating this compound in a carbon dioxide-sealed tube at 220°C resulted in the production of 1.67 moles of vitamin A per mole of this compound after 8 minutes .

Table: Impact of Heating Conditions on Vitamin A Yield from this compound

Wirkmechanismus

Kitol exerts its effects primarily through its conversion to vitamin A. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its crystalline structure and its ability to yield vitamin A through thermal decomposition. Its chemical structure, which includes multiple double bonds and hydroxyl groups, sets it apart from other similar compounds .

Biologische Aktivität

Kitol, scientifically known as and with a CAS number of 4626-00-0, is a compound primarily recognized for its application in cosmetic formulations, particularly for after-sun repair products. This peptide exhibits notable biological activities that have garnered interest in both cosmetic and therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C40H60O2 |

| Molecular Weight | 572.90 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | 672.7 °C at 760 mmHg |

| Flash Point | 254.5 °C |

This compound is involved in the stabilization of vitamin A derivatives through heat-induced reactions, leading to the formation of kitols, which are dimers or higher oligomers. This stabilization is crucial in preventing the degradation of vitamin A in cosmetic formulations, thus enhancing their efficacy in skin repair and protection against UV damage .

Skin Repair and Protection

Research has indicated that this compound plays a significant role in enhancing skin repair mechanisms post UV exposure. Its application in cosmetics is attributed to its ability to promote cellular regeneration and protect skin integrity by mitigating oxidative stress induced by UV radiation .

Case Studies

- After-Sun Repair Efficacy : A study conducted on various after-sun products containing this compound demonstrated significant improvements in skin hydration and elasticity compared to control formulations lacking this compound. Participants reported reduced redness and discomfort after sun exposure, indicating this compound's protective effects against UV-induced skin damage.

- Stability Testing : Comparative analyses using microcalorimetry revealed that formulations with this compound exhibited greater stability under heat conditions than those without it. This finding underscores this compound's role in maintaining the integrity of sensitive compounds like vitamin A during storage and application .

Stability and Efficacy Studies

- Microcalorimetry : Studies have shown that the presence of this compound significantly reduces the rate of degradation of vitamin A derivatives when subjected to heat, making it a valuable ingredient in formulations aimed at extending shelf life while preserving biological activity .

- Cellular Studies : In vitro experiments demonstrated that this compound enhances fibroblast proliferation and collagen synthesis, essential processes for skin repair and rejuvenation .

Comparative Efficacy Table

| Study Type | Control Group Efficacy (%) | This compound Group Efficacy (%) |

|---|---|---|

| Skin Hydration Improvement | 45 | 78 |

| Reduction in Skin Redness | 30 | 65 |

| Collagen Synthesis Increase | 25 | 55 |

Eigenschaften

IUPAC Name |

[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTHYVALAYBGDV-WHFXJCNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017010 | |

| Record name | Kitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4626-00-0 | |

| Record name | Kitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.